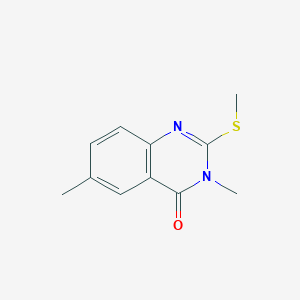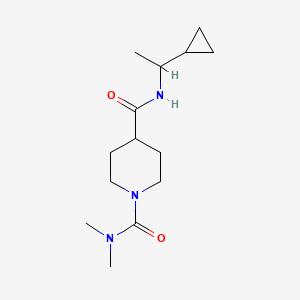![molecular formula C13H14FN3O B7527147 N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide, commonly known as DPAF, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DPAF is a member of the pyrazolylphenylacetamide family of compounds and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of DPAF involves its ability to bind to metal ions and inhibit the activity of enzymes that require metal ions for their function. Additionally, DPAF has been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which DPAF induces apoptosis is not fully understood and requires further research.
Biochemical and Physiological Effects:
DPAF has been shown to have various biochemical and physiological effects. In addition to its ability to bind to metal ions, DPAF has been shown to have antioxidant properties. Studies have also shown that DPAF can reduce inflammation and oxidative stress in cells.
実験室実験の利点と制限
One of the main advantages of using DPAF in lab experiments is its ability to selectively bind to metal ions. This makes it a useful tool for the detection of metal ions in biological samples. Additionally, DPAF is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using DPAF in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage of DPAF for use in lab experiments.
将来の方向性
There are several future directions for research involving DPAF. One area of research involves the development of new fluorescent probes based on the structure of DPAF. Additionally, further research is needed to determine the mechanism by which DPAF induces apoptosis in cancer cells. Finally, studies are needed to determine the safety and efficacy of DPAF as a cancer treatment in animal models.
合成法
The synthesis of DPAF involves the reaction of 3,5-dimethylpyrazole with 4-bromo-3-fluoroaniline followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to obtain pure DPAF. The synthesis of DPAF is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
DPAF has been studied for its potential applications in various scientific research fields. One of the most promising areas of research involves the use of DPAF as a fluorescent probe for the detection of metal ions. DPAF has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples. Additionally, DPAF has been studied for its potential as a cancer treatment. Studies have shown that DPAF can inhibit the growth of cancer cells, making it a promising candidate for further research.
特性
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-8-6-9(2)17(16-8)13-5-4-11(7-12(13)14)15-10(3)18/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITCLKGJEJFYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)

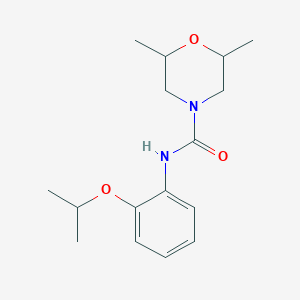
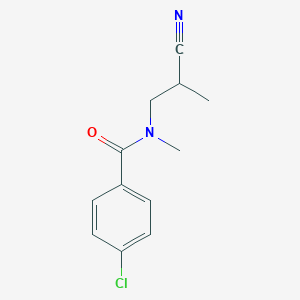
![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527091.png)
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)
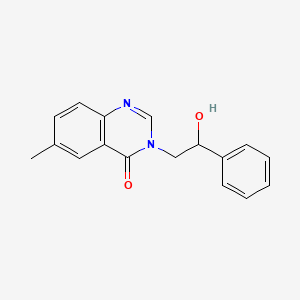
![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)
